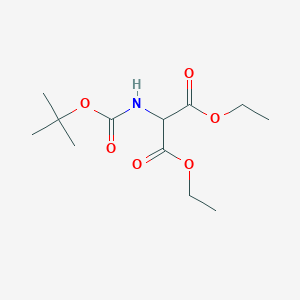

ジエチル(Boc-アミノ)マロネート

概要

説明

Diethyl (Boc-amino)malonate is a chemical compound used in organic synthesis. It serves as a key intermediate in various chemical reactions and is particularly significant in the synthesis of arylglycines and other amino acids.

Synthesis Analysis

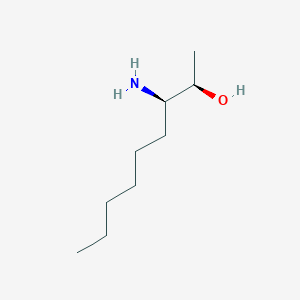

- Diethyl N-Boc-iminomalonate, a derivative of Diethyl (Boc-amino)malonate, is synthesized on a multigram scale and reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates. This process is followed by hydrolysis to produce arylglycines (Calí & Begtrup, 2004).

- Another method involves the synthesis of racemic 2-amino-5-hexenoic acid derivatives from Diethyl malonate derivatives, which are subsequently resolved into L- and D-enantiomers (Krishnamurthy et al., 2015).

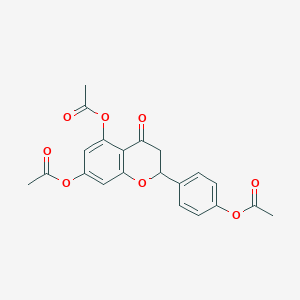

Molecular Structure Analysis

- The molecular structure of Diethyl (Boc-amino)malonate and its derivatives is often confirmed through various spectroscopic methods such as NMR and Mass Spectroscopy. X-ray diffraction studies are also utilized for detailed structural analysis (Achutha et al., 2016).

Chemical Reactions and Properties

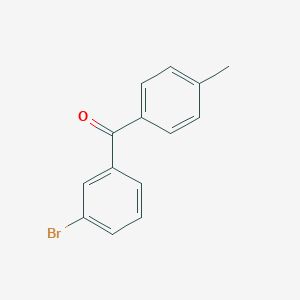

- Diethyl (Boc-amino)malonate undergoes various chemical reactions, including reactions with organomagnesium reagents to form arylglycines (Calí & Begtrup, 2004).

- It is also involved in asymmetric Mannich reactions with malonates and N-Boc aryl and alkyl imines (Song et al., 2006).

Physical Properties Analysis

- The physical properties of Diethyl (Boc-amino)malonate and its derivatives, such as solubility, melting point, and boiling point, are often characterized in the context of their synthesis and application in organic chemistry. These properties are crucial for determining the conditions under which these compounds can be handled and used in reactions.

Chemical Properties Analysis

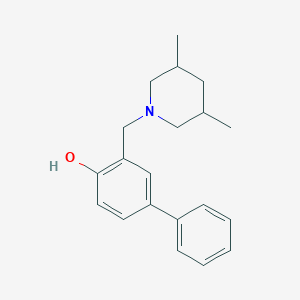

- Diethyl (Boc-amino)malonate exhibits properties typical of malonate esters, including reactivity with amines, acids, and other organic compounds. Its chemical properties are explored in the context of synthesizing various biologically active compounds (Xiong et al., 2018).

科学的研究の応用

ペプチド合成

ジエチル(Boc-アミノ)マロネートは、ペプチド合成における試薬として使用されます . これは、ペプチドの生成に不可欠なアミノ酸、樹脂、試薬の合成のための重要なツールです .

非天然アミノ酸誘導体の開発

この化合物は、四官能化メタンを介して非天然アミノ酸誘導体に導く、α、α-ジカチオン性酢酸の合成等価物の開発に使用されてきました . このプロセスは、無水酢酸の存在下で、メソキサラート(DEMO)を酸アミドと反応させることにより、効率的にN、O-アセタールを得ることを伴います .

α、α-二置換マロネートの形成

ジエチル(Boc-アミノ)マロネートは、α、α-二置換マロネートを形成するために使用できます . これは、DEMOを塩基で処理することにより、N-アシルイミンをその場で生成することで達成されます。 N-アシルイミンは求電子性も持ち、ピロールまたはインドールによる2番目の求核攻撃を受け入れます .

(α-インドリル-α-アシルアミノ)酢酸の合成

上記の過程を通して、DEMOは2つの置換基の求核導入を促進するために、α、α-ジカチオン性酢酸の合成等価物として役立ちます . 続いて加水分解を行い、脱炭酸を行うと、(α-インドリル-α-アシルアミノ)酢酸が生成されます 、これはトリプトファンのホモログです .

α‐アミノアジピン酸のヘテロ環状アナログの調製

ジエチル(Boc-アミノ)マロネートは、イミダゾ[2,1‐b][1,3]チアゾール環系に基づいたα‐アミノアジピン酸とそのエステルのヘテロ環状アナログの調製に使用されてきました.

有機合成

Safety and Hazards

Diethyl (Boc-amino)malonate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection. In case of fire, use CO2, dry chemical, or foam for extinction .

作用機序

Target of Action

Diethyl (Boc-amino)malonate, also known as (Boc-amino)malonic acid diethyl ester, is a compound that is primarily used in organic synthesis

Mode of Action

It is known that similar esters undergo claisen ester condensations . The advantage of using this compound is that unwanted self-condensation reactions are avoided . Like other esters, this compound undergoes bromination at the alpha position .

Biochemical Pathways

It is known that the azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Result of Action

It is known that the reactions of similar compounds yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .

特性

IUPAC Name |

diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRLHEXGRUWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145534 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102831-44-7 | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-((tert-butoxycarbonyl)amino)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Boc-amino)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4Q8E9WWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of diethyl (Boc-amino)malonate in the synthesis described in the research paper?

A1: Diethyl (Boc-amino)malonate serves as a reagent in the synthesis of a racemic α-aminoadipic acid analog. Specifically, it reacts with ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate, another key building block, to yield racemic 2-amino-3-[(5-ethoxycarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]propanoic acid []. This reaction introduces the desired amino acid functionality into the target molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)